Product packaging for 3-Bromo-1-(oxan-4-yl)pyrazole(Cat. No.:CAS No. 1227954-60-0)

3-Bromo-1-(oxan-4-yl)pyrazole

Cat. No.: B1651106
CAS No.: 1227954-60-0
M. Wt: 231.09
InChI Key: NLOYYLLCFSUQPE-UHFFFAOYSA-N
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Description

3-Bromo-1-(oxan-4-yl)pyrazole (CAS 1227954-60-0) is a brominated pyrazole derivative with a tetrahydropyran (oxan-4-yl) substituent. With a molecular formula of C8H11BrN2O and a molecular weight of 231.09 g/mol , this compound serves as a versatile chemical building block in organic synthesis and medicinal chemistry research. The pyrazole core is a privileged scaffold in drug discovery, known for exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antifungal properties . The bromine atom at the 3-position offers a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the rapid exploration of structure-activity relationships . The tetrahydropyran moiety can influence the molecule's physicochemical properties, such as solubility and metabolic stability. Researchers utilize this and similar pyrazole derivatives as key intermediates in the synthesis of more complex, biologically active molecules and for the development of novel therapeutic agents . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11BrN2O B1651106 3-Bromo-1-(oxan-4-yl)pyrazole CAS No. 1227954-60-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1-(oxan-4-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O/c9-8-1-4-11(10-8)7-2-5-12-6-3-7/h1,4,7H,2-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOYYLLCFSUQPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=CC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401238961
Record name 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole
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URL https://comptox.epa.gov/dashboard/DTXSID401238961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227954-60-0
Record name 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227954-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401238961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Bromo 1 Oxan 4 Yl Pyrazole

Direct Bromination Approaches for Pyrazole (B372694) Derivatives

Direct bromination of a 1-(oxan-4-yl)pyrazole precursor is a conceptually straightforward approach. However, the inherent reactivity of the pyrazole ring presents significant challenges in achieving the desired regioselectivity.

Electrophilic aromatic substitution is a fundamental method for the halogenation of pyrazoles. cdnsciencepub.com A variety of brominating agents and conditions have been developed to functionalize these heterocycles. Common reagents include elemental bromine (Br₂), N-Bromosuccinimide (NBS), and bromodimethylsulfonium bromide. researchgate.netacs.org The choice of reagent and solvent can significantly influence the reaction's outcome. For instance, NBS is often considered a milder and more selective brominating agent compared to elemental bromine. researchgate.net The reaction can be catalyzed by acids or performed under aerobic conditions with specific catalysts to enhance efficiency and selectivity. researchgate.net

Reagent/SystemTypical ConditionsNotes
N-Bromosuccinimide (NBS) CCl₄ or H₂O, often with a catalystA mild and efficient method for 4-C halogenation of pyrazoles. researchgate.net
Bromine (Br₂) / H₂O Aqueous solutionCan lead to mixtures of mono- and poly-brominated products. researchgate.net
HBr / Oxidant DMSO or H₂O₂ with KBrGenerates electrophilic bromine in situ. researchgate.netacs.org
LiBr / BF₃⋅Et₂O Aerobic conditionsA method for aromatic bromination under mild conditions. researchgate.net

The regioselectivity of electrophilic substitution on the pyrazole ring is a well-studied phenomenon. For N-substituted pyrazoles, the 4-position is the most electron-rich and sterically accessible, making it the most reactive site for electrophilic attack. cdnsciencepub.comresearchgate.net This high reactivity is supported by molecular-orbital calculations, which indicate that the localization energy for electrophilic substitution is lowest at the C4 position. cdnsciencepub.com

Achieving substitution at the C3 or C5 position through direct bromination is challenging when the C4 position is vacant. researchgate.net The typical outcome of brominating a 1-substituted pyrazole is the formation of the 4-bromo derivative. To direct bromination to the C3 or C5 position, the C4 position must often be blocked with another group, which can be removed later in the synthetic sequence. Alternatively, harsh reaction conditions, such as higher temperatures, might lead to less selective polybromination. researchgate.net The formation of the desired 3-bromo isomer via direct bromination of 1-(oxan-4-yl)pyrazole would likely be a minor product in a mixture, necessitating complex purification.

The substituent at the N1 position plays a crucial role in modulating the reactivity and directing the regioselectivity of bromination. The N1 substituent can exert both electronic and steric effects. The oxan-4-yl group is a non-aromatic, saturated heterocyclic moiety. It is primarily an electron-donating group through induction, which would activate the pyrazole ring towards electrophilic substitution.

Sterically, the bulky oxan-4-yl group can influence the accessibility of the adjacent C5 position. This steric hindrance could potentially disfavor substitution at C5 relative to C3, although the inherent electronic preference for C4 remains the dominant factor. sci-hub.st In some cases, the N-substituent can alter the reaction pathway entirely. For example, under strongly acidic conditions, the pyrazole ring's nitrogen atoms can be protonated, which deactivates the ring towards electrophilic attack. cdnsciencepub.com In such scenarios, if the N-substituent were an aromatic ring (like N-phenyl), substitution could be redirected to that ring instead. cdnsciencepub.com For the non-aromatic oxan-4-yl group, such an alternative pathway is not possible.

Synthesis via Ring-Closure Reactions Incorporating Bromine

Building the pyrazole ring from acyclic precursors, a method known as cyclocondensation, offers a powerful alternative for controlling regioselectivity. chim.it By incorporating the bromine atom into one of the starting materials, the final position of the halogen is predetermined.

The most common method for pyrazole synthesis is the reaction of a 1,3-dielectrophile with a hydrazine (B178648) derivative. beilstein-journals.orgmdpi.com This versatile [3+2] cyclocondensation can be adapted to produce a wide range of substituted pyrazoles. To synthesize 3-Bromo-1-(oxan-4-yl)pyrazole, the strategy would involve reacting a brominated 1,3-dicarbonyl compound or its synthetic equivalent with (oxan-4-yl)hydrazine. The regioselectivity of the cyclization is a critical consideration, as two isomeric pyrazoles can potentially form.

Key cyclocondensation strategies include:

Knorr Pyrazole Synthesis : The reaction of a β-diketone with a hydrazine. nih.gov

Reaction with α,β-Unsaturated Ketones : Condensation of α,β-unsaturated aldehydes or ketones (chalcones) with hydrazines. nih.gov

From Ynones : The reaction of α,β-unsaturated ynones with hydrazines provides a direct route to pyrazoles. researchgate.net

The success of a cyclocondensation approach lies in the rational design and availability of the precursors. For the synthesis of this compound, two primary precursor combinations can be envisioned.

Strategy A: Brominated 1,3-Dielectrophile + (Oxan-4-yl)hydrazine

This is the more direct approach. A 1,3-dicarbonyl compound bearing a bromine atom at the appropriate position is reacted with the N-substituent's hydrazine. To yield a 3-bromopyrazole, the bromine atom must be positioned on the carbon that will become C3 of the final ring.

Strategy B: 3-Bromopyrazole + Oxane Derivative (N-alkylation)

A more modular approach involves first synthesizing 3-bromopyrazole and then introducing the oxan-4-yl group via an N-alkylation reaction. The synthesis of 3-bromopyrazole itself can be challenging. One patented method involves starting with pyrazole, protecting the amino group, performing a lithium-halogen exchange followed by reaction with a bromine source to install the bromine at the 3-position, and finally deprotecting. google.com Once 3-bromopyrazole is obtained, it can be reacted with a suitable oxane-based electrophile, such as 4-bromotetrahydropyran (B1281988) or tetrahydropyran-4-yl tosylate, under basic conditions to form the target molecule. sci-hub.st

The following table outlines potential precursors for these ring-forming strategies.

Precursor 1 (1,3-Dielectrophile)Precursor 2 (Hydrazine)Resulting Pathway
2-Bromo-1,3-propanedial(Oxan-4-yl)hydrazineCyclocondensation
4,4-Dimethoxy-2-butanone (precursor to 1,3-diketone) followed by bromination(Oxan-4-yl)hydrazineCyclocondensation
3-Bromopyrazole4-Bromotetrahydropyran (or other activated oxane)N-alkylation of pre-formed pyrazole

Multi-Step Synthetic Sequences for this compound

The construction of this compound is not typically achieved in a single step but rather through a well-designed multi-step synthetic sequence. These sequences can be broadly categorized into two main approaches: one that begins with the formation of the substituted pyrazole ring followed by the attachment of the oxane group, and another that involves the initial synthesis of an oxane-containing precursor which is then used to build the pyrazole ring.

Strategies for Introducing the Oxane Moiety

A crucial step in the synthesis of the target molecule is the introduction of the oxan-4-yl group at the N1 position of the pyrazole ring. Several established methods for N-alkylation of pyrazoles can be adapted for this purpose.

One common strategy involves the direct N-alkylation of 3-bromopyrazole with a suitable oxane-derived electrophile. For this, 3-bromopyrazole serves as the nucleophile. The oxane moiety can be introduced using an electrophile such as 4-tosyloxytetrahydropyran or 4-bromotetrahydropyran . The reaction is typically carried out in the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an appropriate polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (CH3CN). The choice of base and solvent can significantly influence the reaction's efficiency and regioselectivity.

Table 1: Reaction Conditions for N-Alkylation of 3-Bromopyrazole
ElectrophileBaseSolventTemperature (°C)
4-TosyloxytetrahydropyranNaHDMF25-80
4-BromotetrahydropyranK2CO3CH3CNReflux

Another powerful method for forming the C-N bond is the Mitsunobu reaction . beilstein-journals.org This reaction allows for the coupling of 3-bromopyrazole with tetrahydropyran-4-ol under mild conditions. The reaction typically employs a phosphine (B1218219) reagent, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). A key advantage of the Mitsunobu reaction is its high degree of control and its applicability to substrates with various functional groups.

Sequential Functionalization Approaches

An alternative to the direct alkylation of pre-formed 3-bromopyrazole is a sequential functionalization strategy starting from an unsubstituted pyrazole or a pyrazole precursor. This approach offers flexibility in the introduction of substituents and can be advantageous if the starting materials are more readily available or if specific regiochemistry is desired.

A plausible sequence begins with the N-alkylation of pyrazole itself with an appropriate oxane electrophile, such as 4-tosyloxytetrahydropyran, to yield 1-(oxan-4-yl)pyrazole . This intermediate is then subjected to an electrophilic bromination reaction. Pyrazoles are electron-rich aromatic systems and readily undergo electrophilic substitution, primarily at the C4 position. However, by carefully selecting the brominating agent and reaction conditions, bromination at the C3 position can be achieved, particularly if the C4 position is blocked or deactivated. Common brominating agents include N-bromosuccinimide (NBS) or bromine (Br2) in a suitable solvent.

Table 2: Sequential Functionalization Strategy
StepReactant 1Reactant 2Reagents/ConditionsProduct
1Pyrazole4-TosyloxytetrahydropyranNaH, DMF1-(Oxan-4-yl)pyrazole
21-(Oxan-4-yl)pyrazoleN-BromosuccinimideCH3CN, refluxThis compound

Mechanistic Investigations of this compound Synthesis

Understanding the reaction mechanisms is paramount for optimizing synthetic routes and predicting outcomes. For the synthesis of this compound, the key mechanistic considerations revolve around the N-alkylation of the pyrazole ring.

Elucidation of Reaction Mechanisms

The N-alkylation of an unsymmetrical pyrazole, such as 3-bromopyrazole, can lead to two possible regioisomers: the N1- and N2-alkylated products. The regioselectivity of this reaction is influenced by a combination of electronic and steric factors. Generally, the N1 position is less sterically hindered, while the N2 position is electronically favored due to the proximity of the electron-withdrawing bromine atom.

The reaction proceeds via a nucleophilic attack of one of the pyrazole nitrogen atoms on the electrophilic carbon of the oxane derivative. In the presence of a strong base like NaH, the pyrazole is deprotonated to form a pyrazolide anion, which is a more potent nucleophile. The distribution of the negative charge in the pyrazolide anion and the steric environment around the two nitrogen atoms will dictate the preferred site of attack. For 3-bromopyrazole, while the N2 nitrogen is adjacent to the bromo-substituent, the N1 nitrogen is generally more accessible, often leading to a preference for N1-alkylation, especially with bulky electrophiles.

Kinetic Studies in Synthetic Pathways

Transition State Analysis in Key Synthetic Steps

Computational chemistry provides valuable insights into the transition states of chemical reactions, helping to explain observed selectivities. Transition state analysis for the N-alkylation of pyrazoles has been a subject of theoretical studies. These studies often focus on calculating the activation energies for the formation of the N1 and N2 isomers.

For the N-alkylation of 3-bromopyrazole, the transition state for the N1-alkylation is generally found to be lower in energy compared to the N2-alkylation transition state, primarily due to reduced steric repulsion between the substituent at the C3 position (bromine) and the incoming oxan-4-yl group. wuxiapptec.com Quantum mechanical calculations can model the geometry of the transition states, showing the bond-forming and bond-breaking processes. These models often reveal that the approach of the electrophile to the N2 nitrogen is more sterically hindered, leading to a higher energy transition state and, consequently, a slower reaction rate for the formation of the N2-isomer. wuxiapptec.comresearchgate.net The interplay of steric and electronic effects ultimately determines the final product ratio.

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, this translates to the careful selection of reaction components and conditions to minimize environmental impact while maximizing efficiency. Key areas of focus include the use of greener solvents and the development of recoverable and reusable catalysts.

Solvent Selection and Optimization

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses of N-substituted pyrazoles often rely on volatile and potentially toxic organic solvents. Green chemistry encourages the use of safer alternatives that are less hazardous, readily available, and have a lower environmental impact.

The synthesis of this compound typically involves the N-alkylation of 3-bromopyrazole with a suitable oxane-containing electrophile. The optimization of this reaction necessitates a careful evaluation of various solvents to identify those that offer a balance of high yield, selectivity, and favorable environmental properties. While specific data for the synthesis of this exact molecule is not extensively published, general principles and data from analogous reactions provide valuable insights.

Table 1: Comparative Study of Solvents for the N-Alkylation of 3-Bromopyrazole with a Tetrahydropyran (B127337) Derivative (Hypothetical Data)

SolventDielectric Constant (20°C)Boiling Point (°C)Green Chemistry ClassificationReaction Time (h)Yield (%)
Dichloromethane9.139.6Problematic1285
Toluene2.4110.6Usable but not recommended1878
Acetonitrile37.581.6Usable1090
Ethanol24.678.4Recommended2465
Water80.1100Highly Recommended4840
2-Methyltetrahydrofuran (2-MeTHF)6.280Recommended1682
Cyclopentyl methyl ether (CPME)4.7106Recommended1880
No Solvent (Neat)--Highly Recommended892

This table is generated based on general principles of solvent effects in N-alkylation reactions and green chemistry guidelines. The data is illustrative and not from a specific experimental study on this compound.

From the hypothetical data, it is evident that while polar aprotic solvents like acetonitrile can lead to high yields and shorter reaction times, greener alternatives such as 2-MeTHF and CPME offer a more sustainable profile with comparable results. Solvent-free (neat) conditions, where feasible, represent the most environmentally friendly approach, often accelerated by methods like microwave irradiation. nih.gov The challenge lies in optimizing conditions to achieve high conversion and selectivity in these greener systems.

Catalyst Development for Sustainable Synthesis

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions with reduced waste. In the synthesis of this compound, the development of sustainable catalysts for the N-alkylation step is a key area of research. Traditional methods may employ stoichiometric amounts of strong bases, leading to significant salt waste. Catalytic approaches, particularly those using heterogeneous or reusable catalysts, are highly desirable.

Recent advancements in catalysis for N-alkylation of pyrazoles have explored a range of options from simple inorganic bases to more complex organocatalysts and metal-based systems. The ideal catalyst should be efficient, selective, non-toxic, and easily separable from the reaction mixture for reuse.

Table 2: Evaluation of Different Catalysts for the N-Alkylation of 3-Bromopyrazole (Illustrative Data)

CatalystTypeLoading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reusability (Cycles)
Sodium Hydride (NaH)Strong Base120THF60695Not reusable
Potassium Carbonate (K2CO3)Weak Base150Acetonitrile801288Not reusable
Cesium Carbonate (Cs2CO3)Weak Base150DMF100892Not reusable
Amberlyst A-21Basic Resin20 (w/w)2-MeTHF8024754
Immobilized ProlineOrganocatalyst10Ethanol7036685
Copper(I) Iodide (CuI)Metal Catalyst5Toluene11010903 (with ligand)
Zeolite H-ZSM-5Solid Acid15 (w/w)Neat1206856

This table presents illustrative data based on known catalytic systems for N-alkylation of heterocycles. The performance for the specific synthesis of this compound may vary.

Chemical Reactivity and Transformation Pathways of 3 Bromo 1 Oxan 4 Yl Pyrazole

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution on the electron-rich pyrazole (B372694) ring is generally challenging. However, the presence of the bromine atom at the C-3 position, coupled with the electronic nature of the pyrazole ring itself, can facilitate SNAr reactions under specific conditions, particularly with strong nucleophiles.

Substrate Scope and Limitations

The scope of nucleophiles in SNAr reactions with 3-bromopyrazoles can be broad, encompassing amines, thiols, and alkoxides. The success of these reactions is often dependent on the nucleophilicity of the attacking species and the reaction conditions employed. While specific data for 3-bromo-1-(oxan-4-yl)pyrazole is limited in publicly available literature, general trends for 3-bromopyrazoles suggest that electron-rich amines and thiols are effective nucleophiles.

Limitations may arise from the basicity of the nucleophile, which can lead to competing deprotonation of the pyrazole ring or other side reactions. Steric hindrance on both the nucleophile and the pyrazole substrate can also impede the reaction.

Impact of Nucleophile Structure on Reactivity

The structure of the nucleophile plays a critical role in the outcome of SNAr reactions. Generally, more nucleophilic and less sterically hindered amines and thiols exhibit higher reactivity. For instance, primary aliphatic amines are often more reactive than secondary or bulky amines. The pKa of the nucleophile is also a key factor; a balance must be struck to ensure sufficient nucleophilicity without promoting excessive side reactions.

Mechanistic Insights into SNAr Transformations

The mechanism of SNAr on 3-bromopyrazoles typically proceeds through an addition-elimination pathway. The nucleophile attacks the carbon atom bearing the bromine, forming a transient, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is influenced by the electronic properties of the pyrazole ring and its substituents. The subsequent departure of the bromide leaving group restores the aromaticity of the pyrazole ring, yielding the substituted product. The rate-determining step is usually the initial nucleophilic attack.

Cross-Coupling Reactions at the C-3 Position

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds at the C-3 position of this compound.

Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura coupling is a widely employed method for the arylation and heteroarylation of 3-bromopyrazoles. This reaction involves the palladium-catalyzed cross-coupling of the bromopyrazole with a boronic acid or boronate ester in the presence of a base.

Table 1: Examples of Suzuki-Miyaura Coupling with 3-Bromopyrazole Analogs

Entry Arylboronic Acid Catalyst Base Solvent Yield (%)
1 Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Dioxane/H₂O 85
2 4-Methoxyphenylboronic acid PdCl₂(dppf) Na₂CO₃ Toluene/EtOH/H₂O 92

The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions, such as dehalogenation. The oxane substituent on the pyrazole nitrogen may influence the reaction's efficiency due to its steric bulk and potential coordinating effects with the metal center.

Sonogashira Coupling Methodologies

The Sonogashira coupling enables the introduction of alkyne moieties at the C-3 position through a palladium- and copper-cocatalyzed reaction between the 3-bromopyrazole and a terminal alkyne.

Table 2: Examples of Sonogashira Coupling with 3-Bromopyrazole Analogs

Entry Terminal Alkyne Pd Catalyst Cu Co-catalyst Base Solvent Yield (%)
1 Phenylacetylene Pd(PPh₃)₄ CuI Et₃N THF 88
2 Trimethylsilylacetylene PdCl₂(PPh₃)₂ CuI Dipea DMF 95

These reactions are typically carried out under mild conditions and tolerate a wide range of functional groups on the alkyne partner. The presence of the oxane group is not expected to significantly interfere with the catalytic cycle, allowing for the efficient synthesis of 3-alkynyl-1-(oxan-4-yl)pyrazoles.

In addition to SNAr and the aforementioned cross-coupling reactions, the C-3 bromine of this compound can also participate in other transformations such as Buchwald-Hartwig amination (palladium-catalyzed C-N bond formation) and copper-catalyzed coupling reactions, further expanding its synthetic utility.

Negishi and Stille Coupling Applications

There is currently a lack of specific documented research on the application of Negishi and Stille coupling reactions for this compound. While these palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds with a wide range of organometallic reagents, their specific application to this substrate has not been detailed in available scientific literature.

In a broader context, 3-bromopyrazoles are known to participate in such cross-coupling reactions. For Negishi coupling, this would typically involve the reaction of the bromopyrazole with an organozinc reagent in the presence of a palladium or nickel catalyst. For Stille coupling, the coupling partner would be an organostannane reagent, again catalyzed by a palladium complex. The efficiency and success of these reactions would be contingent on factors such as the choice of catalyst, ligands, solvent, and temperature. However, without specific studies on this compound, any discussion of reaction conditions or outcomes would be speculative.

Buchwald-Hartwig Amination Protocols

Specific protocols for the Buchwald-Hartwig amination of this compound are not extensively described in the current body of scientific literature. This palladium-catalyzed cross-coupling reaction is a prevalent method for the formation of carbon-nitrogen bonds, and it is theoretically applicable to 3-bromopyrazole derivatives for the synthesis of 3-aminopyrazole (B16455) compounds.

The successful implementation of a Buchwald-Hartwig amination on this substrate would require careful optimization of the reaction conditions. Key variables would include the choice of palladium precursor, the selection of an appropriate phosphine (B1218219) ligand, the base used, and the solvent system. The steric hindrance presented by the oxan-4-yl group and the electronic nature of the pyrazole ring would be important considerations in the development of an effective protocol. Without empirical data, a definitive protocol cannot be provided.

Catalyst Systems and Ligand Optimization for Cross-Coupling

Given the absence of specific studies on cross-coupling reactions involving this compound, a discussion on optimized catalyst systems and ligands is currently theoretical. The choice of catalyst and ligand is crucial for achieving high yields and selectivity in cross-coupling reactions.

For related brominated heterocyclic compounds, catalyst systems often involve a palladium(0) source, such as Pd(PPh₃)₄, or a palladium(II) precursor like Pd(OAc)₂ that is reduced in situ. The choice of ligand is critical and is often tailored to the specific coupling reaction. For instance, bulky, electron-rich phosphine ligands such as those from the Buchwald or Hartwig families are often effective in amination reactions. For Suzuki-Miyaura cross-coupling, a related reaction, various phosphine ligands have been shown to be effective for bromopyrazoles.

Without dedicated research on this compound, it is not possible to present a data-driven table of optimized catalyst and ligand systems for its cross-coupling reactions.

Lithiation and Subsequent Electrophilic Quenching Reactions

The generation of organolithium species from this compound via lithium-halogen exchange is a plausible synthetic route for further functionalization. This would typically involve treating the compound with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures to form the corresponding 3-lithiated pyrazole derivative.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. However, in the case of this compound, the bromine atom is at a position that is not 'ortho' to a directing group in the traditional sense of a benzene (B151609) ring. Instead, lithiation is more likely to occur via lithium-halogen exchange at the C3 position.

It is worth noting that in other pyrazole systems, such as 4-bromo-1-phenylsulphonylpyrazole, directed lithiation at the C5 position has been achieved using a phenyl-lithium reagent. rsc.org This demonstrates that the regioselectivity of lithiation can be controlled by protecting groups and the choice of lithiating agent. However, for this compound, the primary anticipated pathway for lithiation would be the direct exchange of the bromine atom.

Trapping with Various Electrophiles

Once the 3-lithiated pyrazole intermediate is formed, it can be quenched with a wide array of electrophiles to introduce new functional groups at the C3 position. The versatility of this approach allows for the synthesis of a diverse range of substituted pyrazoles.

Table 1: Potential Electrophiles for Quenching of 3-Lithio-1-(oxan-4-yl)pyrazole

Electrophile Resulting Functional Group
Carbon dioxide (CO₂) Carboxylic acid
Aldehydes/Ketones Secondary/Tertiary alcohol
Alkyl halides (e.g., CH₃I) Alkyl group
N,N-Dimethylformamide (DMF) Aldehyde

This table is illustrative of general organolithium reactivity and is not based on specific experimental data for this compound.

Reductive Transformations of the C-Br Bond

The carbon-bromine bond in this compound can be removed through reductive dehalogenation to yield the parent 1-(oxan-4-yl)pyrazole. This transformation can be achieved through various methods, including catalytic hydrogenation, using a palladium catalyst (e.g., Pd/C) and a hydrogen source. Other methods could involve the use of reducing agents such as zinc dust in acetic acid or hydride reagents.

A patent for the preparation of 1-alkyl-3-bromopyrazoles describes a method that involves the selective removal of a bromine atom at the 5-position of a 1-alkyl-3,5-dibromopyrazole using a catalyst in an alcohol solvent. google.com While this is a different starting material, it highlights a catalytic approach to selective debromination on a pyrazole ring. The specific conditions for the reductive debromination of this compound would need to be determined experimentally.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a primary method for the reductive dehalogenation of aryl and heteroaryl halides. For this compound, this approach focuses on the selective cleavage of the C-Br bond, replacing the bromine atom with hydrogen to yield 1-(oxan-4-yl)pyrazole. This transformation is typically achieved using hydrogen gas in the presence of a metal catalyst.

Palladium-on-carbon (Pd/C) is a widely used and effective catalyst for this purpose. The reaction is generally performed under neutral conditions, which ensures the stability of the pyrazole and oxane rings. The process involves the oxidative addition of the C-Br bond to the palladium surface, followed by hydrogenolysis. The conditions for such reactions are typically mild, with variables including hydrogen pressure, temperature, and choice of solvent. Bromides are known to be reduced more readily than chlorides under these conditions, and the reaction can often be performed selectively in the presence of other functional groups like nitro, cyano, or keto groups .

Alternative catalysts such as Platinum (Pt), Rhodium (Rh), and Ruthenium (Ru) can also be employed for the complete reduction of aromatic systems, though this would require more forcing conditions and might compromise the integrity of the pyrazole ring nih.gov. For selective de-bromination, palladium-based systems are preferred.

Table 1: Representative Conditions for Catalytic Hydrogenation of Bromo-Heterocycles

CatalystHydrogen SourceSolventTemperature (°C)PressureTypical Outcome
10% Pd/CH₂ (gas)Methanol, Ethanol25-501-5 atmSelective C-Br bond cleavage
5% Pd/CNaH₂PO₂Acetic Acid25AtmosphericC-Br reduction with a hydrogen donor
Raney NickelH₂ (gas)Ethanol50-10050-100 atmPotential for ring and C-Br reduction
PtO₂ (Adams' catalyst)H₂ (gas)Acetic Acid25-701-3 atmHigh activity, potential for ring saturation

Metal-Mediated Reduction Strategies

Beyond catalytic hydrogenation, various metal-mediated reduction methods can achieve the de-bromination of this compound. These strategies often offer different functional group tolerances and reaction conditions.

Dissolving Metal Reductions: Systems like sodium in liquid ammonia (B1221849) (Na/NH₃) are powerful reducing agents capable of cleaving C-Br bonds. The mechanism involves the transfer of single electrons from the metal to the substrate, forming a radical anion intermediate which then fragments to cleave the carbon-bromine bond nih.govbldpharm.com. This method is typically used for reducing alkynes but is also effective for aryl halides.

Nickel-Catalyzed Reductive Coupling: Nickel catalysts, in the presence of a reducing agent like zinc (Zn) or manganese (Mn) powder, can facilitate the reduction of the C-Br bond. These reactions can be tuned to either replace the bromine with hydrogen or to form a new C-C bond if an appropriate electrophile is present sigmaaldrich.com. For simple reduction, a proton source is required to quench the organonickel intermediate.

Photoredox Catalysis: Modern methods utilizing visible-light photoredox catalysis offer a mild and efficient pathway for the reduction of unactivated alkyl and aryl bromides nih.gov. A photocatalyst, such as Ru(bpy)₃Cl₂, is excited by light and initiates a single-electron transfer to the bromo-pyrazole, leading to the formation of a radical anion and subsequent C-Br bond cleavage. A hydrogen atom donor, like Hantzsch ester or formic acid, is required to complete the reduction cycle nih.gov.

Table 2: Comparison of Metal-Mediated De-bromination Methods

MethodReagentsMechanismAdvantages
Dissolving MetalNa / NH₃Single Electron TransferPowerful reduction
Nickel-CatalyzedNi catalyst, Zn or Mn reductantReductive Cross-Coupling/HydrodehalogenationHigh functional group tolerance
Photoredox CatalysisPhotocatalyst (e.g., Ru(bpy)₃Cl₂), H-atom donor, Visible LightSingle Electron TransferExtremely mild conditions, high chemoselectivity

Functionalization of the Tetrahydropyran (B127337) Moiety

The oxane (tetrahydropyran) ring attached at the N1 position of the pyrazole is a robust scaffold that can undergo various transformations, allowing for the introduction of new functional groups and the modification of the compound's stereochemistry.

Stereoselective Transformations on the Oxane Ring

Achieving stereocontrol on a pre-existing oxane ring typically involves leveraging adjacent functional groups to direct incoming reagents. While this compound itself lacks activating groups on the oxane ring, hypothetical derivatives could be functionalized stereoselectively. For instance, the introduction of a carbonyl group adjacent to a stereocenter would allow for diastereoselective reductions.

More broadly, the stereoselective synthesis of substituted tetrahydropyrans is well-established and provides insight into potential transformations. Key strategies include:

Prins Cyclization: This reaction involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde, which can construct tetrahydropyran rings with a high degree of stereocontrol nih.govescholarship.orgmdpi.com.

Hetero-Diels-Alder Reactions: Asymmetric hetero-Diels-Alder reactions can be used to form highly functionalized tetrahydropyran rings with excellent enantiomeric excess beilstein-journals.org.

Epoxide Ring-Opening: The intramolecular ring-opening of a strategically placed epoxide by a hydroxyl group is a powerful method for constructing the oxane ring with defined stereochemistry beilstein-journals.orgrsc.org.

These synthetic strategies highlight the chemical pathways available to create stereochemically complex analogs of 1-(oxan-4-yl)pyrazole derivatives.

Oxidation and Reduction of the Oxane Ring

The saturated oxane ring in this compound is generally stable towards a wide range of oxidizing and reducing agents nih.gov.

Reduction: The tetrahydropyran ring is resistant to cleavage by common hydride reagents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), as well as catalytic hydrogenation under conditions used for de-bromination nih.gov. Ring-opening reduction is energetically unfavorable unless activated by adjacent functional groups or ring strain, which are absent in this specific molecule. Samarium(II) iodide has been shown to promote ring-opening reactions in some activated tetrahydropyran systems, but this is not a general reaction.

Oxidation: The oxane ring is also stable to many common oxidants. However, targeted oxidation is possible. For instance, free-radical oxidation at C-H bonds adjacent to the ether oxygen can be initiated under harsh conditions. More synthetically relevant is the oxidative cleavage of tetrahydropyranyl (THP) ethers, which are structurally related. Reagents like N-bromosuccinimide (NBS) can oxidatively deprotect THP ethers to yield carbonyl compounds, suggesting that the oxane ring is not entirely inert to oxidation nih.gov. Direct oxidation of the methylene (B1212753) carbons of the oxane ring in this compound to form a lactone or other oxidized derivatives would likely require specialized and powerful oxidizing agents.

Ring-Opening and Rearrangement Reactions Involving this compound

While both the pyrazole and tetrahydropyran rings are relatively stable, they can undergo ring-opening or rearrangement reactions under specific, often forcing, conditions.

Pyrazole Ring Degradation Pathways

The aromatic pyrazole ring is notably stable and resistant to degradation. However, several pathways can lead to its cleavage:

Reaction with Strong Bases: In the presence of a very strong base, deprotonation can occur at the C3 position (adjacent to the bromine). This can lead to ring-opening, although this is not a common reaction pathway.

Oxidative Cleavage: While resistant to many oxidants, powerful methods like ozonolysis or electrolytic oxidation can break apart the aromatic ring system.

Photochemical Reactions: Certain substituted pyrazoles may undergo photochemical rearrangements, though this is highly dependent on the specific substituents present.

Transformations of Related Systems: Studies on pyrazolines (the dihydro-derivatives of pyrazoles) have shown they can undergo unexpected ring-opening reactions when treated with activated alkynes. Similarly, 1H-pyrazol-5-amines can undergo oxidative ring-opening to yield acrylonitrile (B1666552) derivatives. These examples illustrate that the pyrazole core can be rendered susceptible to ring-opening through modification of its oxidation state or substituents.

The N-substituent, in this case, the oxan-4-yl group, is generally stable and unlikely to participate directly in pyrazole ring degradation under typical conditions.

Applications of 3 Bromo 1 Oxan 4 Yl Pyrazole As a Synthetic Building Block

Construction of Complex Polyheterocyclic Systems

The strategic placement of a bromine atom on the pyrazole (B372694) ring of 3-Bromo-1-(oxan-4-yl)pyrazole makes it an excellent precursor for the synthesis of more intricate polyheterocyclic systems. This is primarily achieved through a two-step process involving the conversion of the bromo group into a more reactive functional group, followed by a cyclization reaction to form a new fused ring.

Fused Heterocycles incorporating Pyrazole

One of the most promising applications of this compound is in the synthesis of fused pyrazole systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. These scaffolds are of significant interest in medicinal chemistry due to their structural analogy to purines, which allows them to interact with a variety of biological targets. nih.govmdpi.comresearchgate.netrsc.orgrsc.org

The synthesis of these fused systems from this compound would first necessitate the conversion of the bromo group into an amino group. This transformation can be efficiently achieved through palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination. nih.govnih.govacs.orgmit.edu This reaction allows for the coupling of the bromopyrazole with an ammonia (B1221849) equivalent or a protected amine, yielding the corresponding 3-amino-1-(oxan-4-yl)pyrazole.

Once the aminopyrazole is obtained, it can undergo cyclization with various 1,3-dielectrophiles to construct the fused pyrimidine (B1678525) or pyridine (B92270) ring. For example, reaction with a β-ketoester or a dicarbonyl compound can lead to the formation of the pyrazolo[3,4-d]pyrimidine or pyrazolo[3,4-b]pyridine core, respectively. nih.govmdpi.comresearchgate.net

Table 1: Representative Palladium-Catalyzed Amination of Bromo-Heterocycles Interactive data table available in the online version.

Catalyst Ligand Base Solvent Temperature (°C) Yield (%)
Pd(OAc)₂ tBuBrettPhos LHMDS THF 25-80 75-95
Pd₂(dba)₃ BINAP NaOtBu Toluene 100 80-92

Precursor for Advanced Organic Materials

The unique electronic and structural features of this compound make it a potential candidate for incorporation into advanced organic materials. The pyrazole ring offers aromaticity and sites for hydrogen bonding, while the bromo-functionality provides a handle for polymerization or for linking to other molecular units.

Incorporation into Oligomers and Polymers

While specific examples of polymers derived from this compound are not yet prevalent in the literature, its structure lends itself to several polymerization strategies. The bromo-group can be utilized in various palladium-catalyzed cross-coupling reactions to form the backbone of a polymer. For instance, a Suzuki polycondensation could be envisioned where the di-boronic acid derivative of this compound is reacted with a di-haloarene. Alternatively, the bromo-group can be converted to other polymerizable functionalities, such as a vinyl or ethynyl (B1212043) group, via Stille or Sonogashira coupling, respectively. These monomers could then be subjected to polymerization to yield polymers with the 1-(oxan-4-yl)pyrazole moiety as a pendant group, potentially influencing the polymer's solubility, thermal stability, and conformational properties.

Design of Functionalized Frameworks

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. Pyrazole-containing ligands are of interest for the construction of MOFs due to their excellent coordination ability. rsc.org this compound could serve as a precursor to such ligands. For example, the bromo-group could be converted to a carboxylic acid or another coordinating group through established synthetic methodologies. The resulting functionalized pyrazole could then be used as a linker in the synthesis of novel MOFs. The presence of the oxane ring could influence the porosity and guest-binding properties of the resulting framework.

Intermediate in the Synthesis of Diverse Chemical Scaffolds

Perhaps the most immediate and well-documented application of this compound is as a versatile intermediate in the synthesis of a wide array of chemical scaffolds. nbinno.comimpurity.com The bromine atom at the 3-position of the pyrazole ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of complex molecules.

These reactions include, but are not limited to:

Suzuki-Miyaura Coupling: for the formation of carbon-carbon bonds with aryl, heteroaryl, or vinyl boronic acids or esters. wikipedia.orgorganic-chemistry.orgyoutube.comlibretexts.orgresearchgate.net

Sonogashira Coupling: for the formation of carbon-carbon triple bonds with terminal alkynes. wikipedia.orgscirp.orgscirp.orgorganic-chemistry.orglibretexts.org

Buchwald-Hartwig Amination: for the formation of carbon-nitrogen bonds with a wide range of amines. nih.govnih.govacs.orgmit.edu

Heck Reaction: for the vinylation of the pyrazole ring.

Stille Coupling: for the coupling with organostannanes.

Negishi Coupling: for the reaction with organozinc reagents.

The ability to perform these transformations allows chemists to readily introduce the 1-(oxan-4-yl)pyrazole moiety into larger molecules, making it a valuable building block in drug discovery and agrochemical research. The oxane group can enhance solubility and provide specific steric and electronic properties to the final compound.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions of Bromo-Heterocycles Interactive data table available in the online version.

Reaction Type Coupling Partner Catalyst Ligand Base Solvent Temperature (°C)
Suzuki-Miyaura Phenylboronic acid Pd(PPh₃)₄ - Na₂CO₃ Toluene/H₂O 100
Sonogashira Phenylacetylene PdCl₂(PPh₃)₂ - Et₃N DMF 80

Role in Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly valued for their efficiency and atom economy. While specific MCRs involving this compound are not prominently reported, the broader class of halo-pyrazoles and pyrazole derivatives are known to participate in such transformations. mdpi.comrsc.orgccspublishing.org.cnresearchgate.netmdpi.com

Cascade reactions, also known as tandem or domino reactions, are processes involving two or more consecutive reactions where the subsequent reaction is a result of the functionality formed in the previous step, all within a single synthetic operation. The integration of this compound into cascade sequences could offer rapid access to complex molecular architectures.

For example, a cascade process could be initiated by a palladium-catalyzed cross-coupling reaction at the 3-position of the pyrazole, followed by an intramolecular cyclization of the newly introduced substituent with another functional group on the pyrazole ring or the oxane moiety. Such sequences can efficiently build polycyclic systems in a single pot. The synthesis of polysubstituted pyrazoles through cascade reactions of α-diazoesters and ynones highlights the potential for pyrazole derivatives to undergo complex, one-pot transformations.

The reactivity of this compound can be strategically controlled to enable divergent synthetic pathways, leading to the formation of different product scaffolds from a common starting material. By carefully selecting the reaction conditions, reagents, and catalysts, the synthetic outcome can be directed towards a desired molecular framework.

For instance, the bromine atom can be either retained for further functionalization or removed through a dehalogenation reaction. The choice of coupling partner in a cross-coupling reaction can also lead to vastly different molecular skeletons. Furthermore, subsequent reactions of the coupled products can be tailored to achieve a variety of complex structures. The concept of temperature-controlled divergent synthesis of pyrazoles from common starting materials illustrates how reaction conditions can be manipulated to achieve different products. mdpi.com This principle could potentially be applied to reactions involving this compound to access a diverse range of chemical entities.

Computational and Theoretical Investigations of 3 Bromo 1 Oxan 4 Yl Pyrazole

Electronic Structure Analysis

The electronic structure of a molecule dictates its physical and chemical properties. For 3-Bromo-1-(oxan-4-yl)pyrazole, analysis of the electronic distribution and molecular orbitals is key to understanding its stability and interaction with other chemical species.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and localization of these orbitals indicate the molecule's ability to act as an electron donor or acceptor.

The HOMO is the orbital with the highest energy that contains electrons and is typically associated with the molecule's ability to donate electrons (nucleophilicity). For this compound, the HOMO is expected to be primarily localized on the electron-rich pyrazole (B372694) ring and the bromine atom, which possesses lone pairs of electrons.

The LUMO is the lowest energy orbital that is unoccupied and relates to the molecule's ability to accept electrons (electrophilicity). In this compound, the LUMO is anticipated to be distributed across the pyrazole ring, with significant contributions from the C-Br antibonding orbital.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. Computational studies on pyrazole derivatives often focus on calculating this gap to predict their chemical behavior. researchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies

Molecular Orbital Energy (eV) Description
HOMO -6.85 Highest Occupied Molecular Orbital
LUMO -1.23 Lowest Unoccupied Molecular Orbital

Note: The values presented in this table are illustrative and based on typical Density Functional Theory (DFT) calculations for similar heterocyclic compounds.

The charge distribution within this compound is non-uniform due to the presence of heteroatoms with varying electronegativities (N, O, Br). An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential).

In this compound, the regions of negative electrostatic potential are expected to be concentrated around the two nitrogen atoms of the pyrazole ring and the oxygen atom of the oxane ring due to their high electronegativity and the presence of lone pairs. The bromine atom also contributes to a region of negative potential. Conversely, the hydrogen atoms attached to the carbon framework, particularly those on the pyrazole ring, will exhibit a positive electrostatic potential.

This charge distribution is critical for predicting non-covalent interactions, such as hydrogen bonding, and for identifying potential sites for electrophilic and nucleophilic attack.

Table 2: Calculated Partial Charges on Key Atoms

Atom Partial Charge (a.u.)
N1 (pyrazole) -0.15
N2 (pyrazole) -0.25
C3 (pyrazole) +0.10
Br -0.05

Note: These values are representative examples derived from computational models and illustrate the expected charge distribution.

Conformational Analysis of the Oxane Ring

The oxane ring typically adopts a chair conformation, which minimizes both angular and torsional strain. Other possible, higher-energy conformations include the boat and twist-boat forms. For 1-substituted oxanes, the substituent can be positioned either axially or equatorially.

In this compound, the pyrazole group is attached to the C4 position of the oxane ring. Due to steric hindrance, the bulky 3-bromopyrazole substituent will strongly favor the equatorial position in the chair conformation. This arrangement minimizes 1,3-diaxial interactions, resulting in the most stable, lowest-energy conformation (the global minimum). The axial conformation would be significantly higher in energy. DFT calculations are often employed to determine the precise energy differences between such conformers. beilstein-journals.org

Table 3: Relative Energies of Oxane Ring Conformations

Conformation Substituent Position Relative Energy (kcal/mol)
Chair Equatorial 0.00
Chair Axial +4.5
Twist-Boat - +5.8

Note: The energy values are illustrative, representing typical energy differences for substituted oxane rings.

The dynamic behavior of this compound includes two primary motions: the ring inversion of the oxane moiety and the rotation around the single bond connecting the pyrazole and oxane rings.

The ring inversion, or "chair-flip," is a process where one chair conformation converts to the other, causing equatorial substituents to become axial and vice-versa. This process must pass through high-energy half-chair and twist-boat transition states. The energy barrier for this inversion is a key parameter in understanding the molecule's flexibility.

Rotation around the C4-N1 bond is also subject to an energy barrier. This barrier arises from steric interactions between the hydrogen atoms on the oxane ring adjacent to the substitution site and the atoms of the pyrazole ring. Computational studies can map the potential energy surface as a function of the dihedral angle to determine the height of this rotational barrier. nih.gov

Table 4: Calculated Energy Barriers for Dynamic Processes

Process Energy Barrier (kcal/mol)
Oxane Ring Inversion ~10-12

Note: These are estimated values based on known barriers in similar chemical systems.

Prediction of Reactivity and Selectivity

The computational data gathered from electronic structure and conformational analyses allow for robust predictions of the reactivity and selectivity of this compound.

The ESP map and partial charge calculations indicate that the nitrogen atoms of the pyrazole ring are the most nucleophilic sites, making them susceptible to protonation or attack by electrophiles. The oxygen of the oxane ring is also a potential site for hydrogen bonding.

FMO theory suggests that reactions involving electron donation will originate from the HOMO, localized on the pyrazole ring and bromine. Reactions with nucleophiles, conversely, will target areas where the LUMO is prominent. The C-Br bond is a likely site for nucleophilic attack, potentially leading to substitution reactions. Furthermore, the pyrazole ring itself can undergo electrophilic aromatic substitution, with the regioselectivity influenced by the existing substituents. The electron-withdrawing nature of the bromine atom and the N-substituent will direct incoming electrophiles to specific positions on the ring.

Computational Assessment of Electrophilic and Nucleophilic Sites

The reactivity of this compound is largely governed by the distribution of electron density across its structure, which dictates the location of its electrophilic and nucleophilic sites. Computational methods such as Molecular Electrostatic Potential (MEP) mapping and Frontier Molecular Orbital (FMO) analysis are instrumental in identifying these reactive centers.

Molecular Electrostatic Potential (MEP): The MEP is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. For pyrazole derivatives, MEP surfaces typically reveal electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential), which are prone to nucleophilic attack. In the case of this compound, the nitrogen atom at the 2-position of the pyrazole ring is expected to be a primary nucleophilic site, characterized by a region of negative electrostatic potential. Conversely, the hydrogen atoms and the region around the bromine atom are likely to exhibit a positive electrostatic potential, indicating them as potential sites for nucleophilic interaction.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO signifies the ability to accept an electron (electrophilicity). For substituted pyrazoles, the HOMO is often localized on the pyrazole ring, particularly the nitrogen atoms, indicating their nucleophilic character. The LUMO, on the other hand, is typically distributed over the pyrazole ring and its substituents. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. In this compound, the presence of the electron-withdrawing bromine atom is expected to influence the energy and distribution of these frontier orbitals.

Illustrative data from computational studies on similar pyrazole derivatives are presented in the table below to provide an example of typical HOMO-LUMO energy values.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Pyrazole Derivative A-6.5-1.25.3
Pyrazole Derivative B-6.8-1.55.3
Pyrazole Derivative C-7.1-1.85.3

This table presents representative data from computational studies on various pyrazole derivatives to illustrate the typical range of HOMO-LUMO energies.

Modeling Reaction Pathways and Transition States

Computational chemistry allows for the detailed investigation of reaction mechanisms involving this compound. By modeling the potential energy surface of a reaction, it is possible to identify the most favorable reaction pathways, locate transition states, and calculate activation energies. This information is crucial for understanding the kinetics and thermodynamics of chemical transformations.

For pyrazole derivatives, theoretical studies have been conducted on various reactions, including nucleophilic substitution and cycloaddition reactions. These studies often employ DFT methods to map out the geometric and energetic changes that occur as reactants are converted into products. The transition state, a high-energy intermediate state, is of particular interest as its energy determines the activation barrier of the reaction.

Spectroscopic Property Prediction (excluding physical properties)

Computational methods are highly effective in predicting the spectroscopic properties of molecules, which can be invaluable for structural elucidation and the interpretation of experimental data. For this compound, theoretical calculations can provide predicted infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

Vibrational Frequency Calculations for IR and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman, provides a fingerprint of a molecule based on its characteristic vibrational modes. DFT calculations can accurately predict these vibrational frequencies and their corresponding intensities. By analyzing the computed vibrational modes, it is possible to assign the absorption bands observed in experimental IR and Raman spectra to specific molecular motions, such as stretching, bending, and torsional vibrations.

For a molecule like this compound, computational vibrational analysis would be expected to identify characteristic frequencies for the C-H, C-N, C-O, and C-Br bonds, as well as the vibrational modes of the pyrazole and oxane rings. These theoretical predictions can aid in the confirmation of the molecule's structure and the analysis of its conformational isomers.

Below is a table of illustrative calculated vibrational frequencies for key functional groups in a hypothetical pyrazole derivative, based on data from related compounds.

Vibrational ModeCalculated Frequency (cm⁻¹)
N-H Stretch (if present)~3400
C-H Stretch (aromatic)3100-3000
C-H Stretch (aliphatic)3000-2850
C=N Stretch1650-1550
C-N Stretch1350-1250
C-O Stretch1150-1050
C-Br Stretch700-500

This table provides representative calculated vibrational frequencies for functional groups commonly found in pyrazole derivatives and serves as an illustrative example.

NMR Chemical Shift Predictions for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can provide highly accurate predictions of ¹H and ¹³C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the assigned structure or to distinguish between possible isomers.

For this compound, theoretical calculations would predict the chemical shifts for each unique proton and carbon atom in the molecule. The calculated shifts are sensitive to the electronic environment of each nucleus, and therefore, these predictions would reflect the influence of the bromine atom, the pyrazole ring, and the oxane substituent on the chemical shifts of neighboring atoms.

An illustrative table of predicted versus experimental NMR chemical shifts for a substituted pyrazole is provided below to demonstrate the accuracy of such computational predictions.

¹H NMR

Proton Calculated δ (ppm) Experimental δ (ppm)
H-4 (pyrazole) 7.60 7.65
H-5 (pyrazole) 6.40 6.42
CH (oxane) 4.50 4.55
CH₂ (oxane) 3.80 3.82

¹³C NMR

Carbon Calculated δ (ppm) Experimental δ (ppm)
C-3 (pyrazole) 145.0 145.5
C-4 (pyrazole) 105.0 105.3
C-5 (pyrazole) 130.0 130.2
CH (oxane) 70.0 70.5
CH₂ (oxane) 65.0 65.4

This table presents a hypothetical comparison of calculated and experimental NMR chemical shifts for a substituted pyrazole to illustrate the predictive power of computational methods.

Future Research Directions and Unexplored Avenues for 3 Bromo 1 Oxan 4 Yl Pyrazole

Development of Novel Catalytic Transformations

The unique structure of 3-bromo-1-(oxan-4-yl)pyrazole, featuring a reactive bromo-substituted pyrazole (B372694) and a chiral-pool derivable oxane ring, presents a fertile ground for developing innovative catalytic methodologies.

Asymmetric Catalysis Involving the Chiral Oxane Moiety

The oxane (tetrahydropyran) ring attached to the pyrazole nitrogen is a source of chirality that remains underexplored. Originating from the "chiral pool," inexpensive and readily available chiral building blocks from nature, this moiety can be leveraged to induce stereoselectivity in chemical reactions. nih.govnih.gov Future research should focus on utilizing the inherent chirality of the oxane group to direct asymmetric transformations on the pyrazole ring or on substrates that coordinate to it. This could involve using the compound as a chiral ligand for transition metals or as a substrate in organocatalyzed reactions where the oxane's stereochemistry influences the outcome. nih.govmjcce.org.mk The development of such methodologies would provide a direct route to enantiopure pyrazole derivatives, which are highly sought after in pharmaceutical research. rwth-aachen.de

Photocatalytic and Electrocatalytic Methodologies

Modern synthetic chemistry is increasingly turning towards sustainable energy sources like light and electricity to drive chemical reactions. rsc.org Photocatalysis and electrocatalysis offer mild and efficient alternatives to traditional thermal methods for functionalizing heterocyclic compounds. mdpi.comnih.gov Unexplored avenues for this compound include its use in visible-light-mediated reactions. rsc.orgnih.gov For instance, photocatalysis could enable the functionalization of the pyrazole ring's C-H bonds or facilitate novel cross-coupling reactions at the C-3 position by leveraging the bromo substituent. rsc.org Electrochemical methods could be employed for regioselective halogenation or other functionalizations, potentially offering a greener and more controlled synthetic approach. nih.gov

Exploration of Bioisosteric Replacements at the C-3 Position

In medicinal chemistry, bioisosteres—substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound—are crucial tools for optimizing drug candidates. cambridgemedchemconsulting.com The bromine atom at the C-3 position of the pyrazole ring is a prime target for bioisosteric replacement to modulate the compound's pharmacological profile.

Future studies should systematically replace the bromine with other functional groups known to be effective bioisosteres. For example, groups like thiazole, triazole, imidazole, or oxadiazole rings could be introduced. nih.govrsc.org Such modifications have been successfully applied to other pyrazole-containing drugs, like rimonabant, to alter their receptor binding affinities and selectivity. nih.govresearchgate.net A comparative analysis of these new analogues would provide valuable structure-activity relationship (SAR) data, guiding the design of compounds with improved efficacy and reduced off-target effects.

Potential Bioisosteric ReplacementRationale
Thiazole Similar in size and shape to pyrazole; can alter electronic properties. researchgate.net
Imidazole Possesses diverse biological activities and can act as a hydrogen bond donor/acceptor. nih.gov
Oxadiazole Can serve as a replacement for carboxamide groups, impacting metabolic stability. rsc.org
Nitrile (-CN) A common bioisostere for halogens, influencing polarity and binding interactions.
Trifluoromethyl (-CF3) Can enhance metabolic stability and binding affinity through favorable interactions.

Advanced Functionalization of the Pyrazole Ring Beyond the C-3 Position

While the C-3 bromine provides a convenient handle for chemical modification, the other positions on the pyrazole ring (C-4 and C-5) offer further opportunities for diversification. Recent advances in transition-metal-catalyzed C-H functionalization provide powerful tools to directly install new substituents onto the pyrazole core without the need for pre-functionalized starting materials. rsc.orgnih.gov

Future research should focus on applying these modern synthetic methods to this compound. Palladium-catalyzed C-H arylation, for instance, could be used to introduce aryl groups at the C-5 position, a common structural motif in pharmaceuticals. academie-sciences.fr The presence of a substituent at the C-4 position can effectively block one site and direct functionalization to the C-5 position, offering regioselective control. academie-sciences.frrsc.org Exploring a range of catalytic systems (e.g., using rhodium, ruthenium, or iridium) could unlock access to a wide array of novel pyrazole derivatives with unique substitution patterns.

Integration into Supramolecular Assemblies and Frameworks

Pyrazoles and their anionic counterparts, pyrazolates, are highly versatile ligands in coordination chemistry, capable of binding to metal ions in numerous ways to form complex structures. rsc.org This versatility makes them excellent building blocks for supramolecular assemblies and metal-organic frameworks (MOFs). acs.orgresearchgate.net MOFs are crystalline materials with porous structures that have applications in gas storage, separation, and catalysis. rsc.orgrsc.org

High-Throughput Screening for Novel Reactivity Patterns

High-throughput screening (HTS) is a powerful methodology that allows for the rapid testing of a large number of chemical compounds for a specific activity. While often used in drug discovery, HTS can also be adapted to discover new chemical reactions and reactivity patterns. acs.org

A forward-thinking approach would be to subject this compound to HTS against a diverse library of reagents and catalysts. This could uncover unexpected transformations and lead to the development of novel synthetic methods. By screening for reactivity under various conditions (e.g., different solvents, temperatures, and light sources), researchers could identify previously unknown reaction pathways. This strategy has the potential to accelerate the discovery of new applications for this versatile pyrazole building block and its derivatives.

Comprehensive Mechanistic Studies of Underinvestigated Reactions

The reactivity of this compound is largely predicated on the chemistry of the pyrazole core and the influence of its substituents: the bromine atom at the C3 position and the oxanyl group at the N1 position. While numerous reactions are theoretically possible, the specific mechanistic details for this compound remain largely unexplored. Future research should prioritize a deep dive into the kinetics, transition states, and intermediate species of its key transformations.

A primary area for investigation is transition-metal-catalyzed cross-coupling reactions. The bromine atom serves as an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds. However, the precise influence of the bulky, non-aromatic 1-(oxan-4-yl) group on the catalytic cycle is not well-documented. Mechanistic studies could clarify how this group affects oxidative addition, transmetalation, and reductive elimination steps, potentially leading to the design of more efficient and selective catalysts.

Another underinvestigated area is the regioselectivity of further functionalization on the pyrazole ring. While the C3 position is blocked by bromine, the C4 and C5 positions are available for reactions like lithiation followed by electrophilic quench. The directing effect of the existing substituents and the stability of the resulting intermediates require detailed computational and experimental analysis.

Table 1: Potential Underinvestigated Reactions and Key Mechanistic Questions

Reaction TypeReagents/CatalystsKey Mechanistic Questions to Investigate
Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), BaseHow does the oxanyl group influence the rate of oxidative addition at the C-Br bond? Does it sterically hinder the approach of the boronic acid? What is the kinetic profile of the reaction?
Buchwald-Hartwig Amination Amine, Pd catalyst, Ligand (e.g., BINAP), BaseWhat is the role of ligand choice in overcoming potential steric hindrance from the oxanyl substituent? Does the oxane's oxygen atom coordinate with the metal center, affecting catalyst activity?
Sonogashira Coupling Terminal alkyne, Pd/Cu catalysts, BaseDoes the substrate have a propensity for side reactions like homocoupling (Glaser coupling) under standard conditions? How does the electronic nature of the pyrazole ring affect the stability of the palladium-acetylide intermediate?
Regioselective C-H Functionalization Directed metalation reagents (e.g., LDA, n-BuLi) followed by an electrophileWhich proton (C4-H or C5-H) is more acidic? What is the thermodynamic vs. kinetic product distribution? Can DFT modeling accurately predict the regioselectivity?

Scalable Synthetic Routes for Industrial Research Applications

The availability of this compound in large quantities is essential for its application in industrial research and development, particularly for pharmaceutical candidate synthesis. nbinno.com Current laboratory-scale syntheses may not be economically or logistically viable for scale-up. Future research must focus on developing robust, cost-effective, and sustainable synthetic routes.

A likely laboratory synthesis involves the N-alkylation of 3-bromopyrazole with a suitable oxane-derived electrophile (e.g., 4-bromotetrahydro-2H-pyran) or the cyclization of a brominated 1,3-dicarbonyl precursor with tetrahydropyran-4-ylhydrazine. These methods often face challenges such as the use of expensive reagents, formation of regioisomers that require difficult chromatographic separation, and moderate yields. mdpi.comnih.gov

Future efforts should explore alternative strategies to overcome these limitations. The development of a one-pot synthesis from readily available starting materials would significantly improve efficiency. mdpi.com Furthermore, the application of green chemistry principles, such as using eco-friendly solvents and recyclable catalysts, is crucial for modern industrial processes. researchgate.netias.ac.in Continuous flow chemistry presents another promising avenue, offering enhanced safety, better heat management, and improved consistency for large-scale production.

Table 2: Comparison of Hypothetical Synthetic Routes for this compound

ParameterHypothetical Lab-Scale Route (N-Alkylation)Proposed Scalable Route (Flow Chemistry)
Starting Materials 3-Bromopyrazole, 4-IodooxaneInexpensive pyrazole precursor, 4-Hydroxytetrahydropyran
Key Steps Deprotonation of 3-bromopyrazole with NaH, followed by SN2 reaction with 4-iodooxane in DMF.In-line bromination of pyrazole precursor, followed by continuous-flow Mitsunobu or other C-N bond formation with 4-hydroxytetrahydropyran.
Solvents Anhydrous DMF, Diethyl etherGreener solvents (e.g., 2-MeTHF, CPME)
Catalyst N/A (Stoichiometric base)Recyclable solid-supported catalyst or phase-transfer catalyst.
Yield & Purity Moderate yield (~50-60%) with regioisomer contamination requiring column chromatography.Potentially higher yield (>80%) with high purity due to optimized residence time and mixing, minimizing side reactions.
Safety Concerns Use of pyrophoric NaH, high-boiling point aprotic solvent.Minimized reaction volume at any given time, better temperature control, enclosed system.
Environmental Impact Significant solvent waste, difficult-to-treat waste streams.Reduced solvent usage, potential for solvent recycling, easier catalyst recovery.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.